molecular formula C19H18FN3OS B2433261 4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-07-9

4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2433261
CAS No.: 391227-07-9
M. Wt: 355.43
InChI Key: DSBPFNXQZFXQKO-UHFFFAOYSA-N
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Description

4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Several studies have synthesized fluorine-containing thiadiazolotriazinones and related compounds to evaluate their potential as antibacterial agents. For instance, Holla, Bhat, and Shetty (2003) demonstrated that fluorine-containing thiadiazolotriazinones exhibit promising antibacterial activity, suggesting their potential as novel antimicrobial agents (Holla, Bhat, & Shetty, 2003). Similarly, Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing quinazolinones and thiazolidinones, reporting significant in vitro antimicrobial potency against a range of bacteria and fungi (Desai, Vaghani, & Shihora, 2013).

Anticancer Applications

The potential anticancer properties of fluorine-substituted compounds have been a significant area of research. Chowrasia et al. (2017) investigated the anticancer activity of fluorinated triazolothiadiazoles, demonstrating moderate to good antiproliferative potency against various cancerous cell lines, indicating their potential in cancer treatment (Chowrasia et al., 2017). Another study by Tiwari et al. (2017) focused on the synthesis of benzamide derivatives with a thiadiazole scaffold, revealing significant anticancer activity, suggesting these compounds as promising candidates for further pharmaceutical development (Tiwari et al., 2017).

Photophysical and Electrochemical Applications

Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles were synthesized by Zhang et al. (2017), showcasing excellent photophysical properties including large Stokes shift and solid-state fluorescence. These properties suggest applications in areas such as security inks or rewritable paper due to their aggregation-induced emission effect (Zhang et al., 2017).

Properties

IUPAC Name

4-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-10-9-11(2)13(4)16(12(10)3)18-22-23-19(25-18)21-17(24)14-5-7-15(20)8-6-14/h5-9H,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBPFNXQZFXQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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